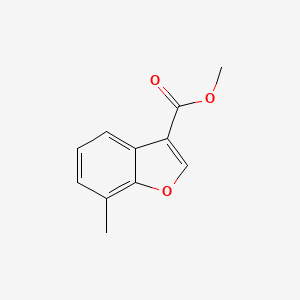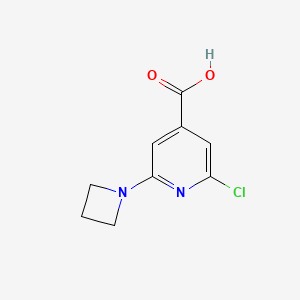![molecular formula C9H10O2 B13171971 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BICYCLO[310]HEXAN-3-YL)PROP-2-YNOICACID is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid and strained bicyclo[310]hexane ring system, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A conformationally constrained bioisostere of cyclohexane, used in drug discovery for its tight binding and selectivity.
Cyclopropylacetic Acid: Another compound with a strained ring system, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID is unique due to its combination of a bicyclic core and a prop-2-ynoic acid moiety. This dual functionality imparts distinct reactivity and potential for diverse applications in various fields. The rigid structure enhances binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11) |
InChI Key |
HXBDYJGLGZYJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C2)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




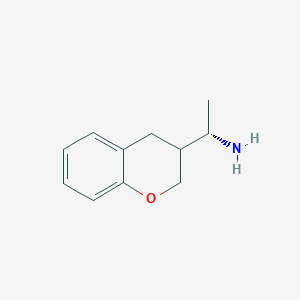

![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
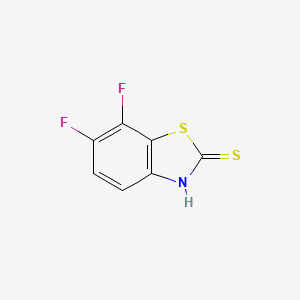
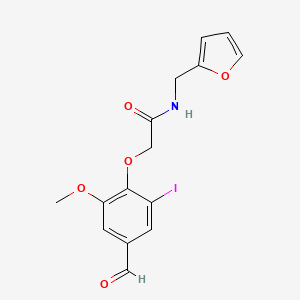

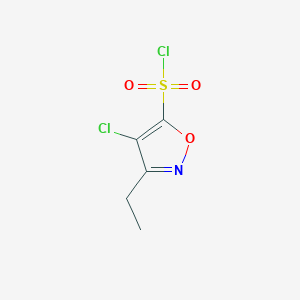
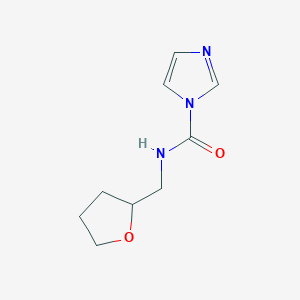
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

